molecular formula C14H19NO5 B371174 Boc-L-tyrosine CAS No. 3978-80-1

Boc-L-tyrosine

Cat. No. B371174
CAS RN: 3978-80-1
M. Wt: 281.3g/mol
InChI Key: CNBUSIJNWNXLQQ-UHFFFAOYSA-N
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Description

Boc-L-tyrosine is an N-Boc-protected form of L-Tyrosine . L-Tyrosine is an essential amino acid that exhibits in vitro antioxidant and antiradical activities . It is one of the 22 amino acids used in the synthesis of protein and is derived from phenylalanine in the human body .


Synthesis Analysis

The synthesis of Boc-L-tyrosine involves multiple steps . For instance, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine . New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride . Another method involves the use of thionyl chloride, trimethylamine, N,N-dimethyl-formamide, water, and sodium hydroxide .


Molecular Structure Analysis

The molecular formula of Boc-L-tyrosine is C14H19NO5 . The molecular weight is 281.30 . The structure contains a phenolic OH group, which is critical for its reactivity .


Chemical Reactions Analysis

Boc-L-tyrosine can undergo various chemical reactions. For example, it can react with amino acid methyl ester in the presence of triazine coupling reagent to obtain dipeptide . It can also react with nitric oxide .

Scientific Research Applications

  • Synthesis of Opioid Peptidomimetics : Boc-2',6'-dimethyl-L-tyrosine is used in the development of synthetic opioid ligands, demonstrating superior potency at opioid receptor types. A microwave-assisted Negishi coupling method was employed for its synthesis, which also facilitated the synthesis of other unnatural tyrosine derivatives (Bender et al., 2015).

  • Radioisotope Labeling for Medical Imaging : In the synthesis of 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, Boc-protected 2-trialkylstannyl tyrosine derivatives were used. This compound is incorporated into newly synthesized proteins, making it a potential tracer for imaging protein metabolism in vivo using positron emission tomography (Hess et al., 2002).

  • Production of N,N'-diBoc-dityrosine : N-Boc-L-tyrosine was used in the horseradish peroxidase-catalyzed synthesis of N,N'-diBoc-dityrosine (DBDY), a biomarker for oxidative protein damage and selective proteolysis. This method offers a simpler, one-step chromatographic purification process (Lee et al., 2011).

  • Tyrosine and Phenolic Amino Acid Protection : Research has demonstrated the effective tert-butoxycarbonylation of tyrosine and other phenolic amino acids using di-tert-butyl pyrocarbonate, indicating the importance of Boc-protected tyrosine in peptide synthesis (Pozdnev, 2004).

  • Biotechnological Production of L-tyrosine : Boc-L-tyrosine plays a role in the biotechnological methods for synthesizing L-tyrosine, which is used as a dietary supplement and has various industrial and pharmaceutical applications (Lütke-Eversloh et al., 2007).

  • Synthesis of Cholecystokinin Analogues : Boc-L-tyrosine derivatives have been utilized in the synthesis of analogues of cholecystokinin, a digestive hormone, indicating its utility in creating biologically active peptide analogues (González-Muñiz et al., 2009).

Safety And Hazards

Boc-L-tyrosine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317235
Record name BOC-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-tyrosine

CAS RN

3978-80-1
Record name BOC-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3978-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BOC-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
595
Citations
MÁ Herrera-Rueda, H Tlahuext, P Paoli… - Biomedicine & …, 2018 - Elsevier
… In summary, five N-Boc-l-tyrosine derivatives have been developed as new chemical entities for the treatment of type 2 diabetes mellitus. Compounds 1 and 3 (a) significantly increased …
Number of citations: 11 www.sciencedirect.com
S Bartesaghi, V Valez, M Trujillo, G Peluffo… - Biochemistry, 2006 - ACS Publications
… In this work, we have used the stable hydrophobic tyrosine analogue N-t-BOC-l-tyrosine tert-butyl ester (BTBE) incorporated into phosphatidylcholine (PC) liposomes to study …
Number of citations: 98 pubs.acs.org
DI Lee, JY Choi, CJ Kim, IS Ahn - Process biochemistry, 2011 - Elsevier
… In this study, HRP-catalyzed oxidation of N-Boc-l-tyrosine followed by one-step silica column chromatography was presented as a method for the simple and large-scale preparation of …
Number of citations: 7 www.sciencedirect.com
X Chenshuang, Z Xiaofang, H Jing… - Journal of Hebei …, 2014 - search.ebscohost.com
… of Boc-L-tyrosine, the selective preparation method of methylation ramifications is studied. Selective methylation reactions of Boc-L-tyrosine … such as Boc-L-tyrosine methyl ester, Boc-4-…
Number of citations: 2 search.ebscohost.com
N Romero, G Peluffo, S Bartesaghi… - Chemical research in …, 2007 - ACS Publications
We have previously demonstrated that red blood cells (RBC) are an important sink of intravascularly generated peroxynitrite even in the presence of physiological concentrations of CO …
Number of citations: 20 pubs.acs.org
VF Pozdnev - Chemistry of Natural Compounds, 1982 - Springer
… N,O-Di-Boc-L-tyrosine. A solution of 27 mmole of Boc20 in 15 … -12 until the spot of N-Boc-L-tyrosine on TLC [Silufol plates, … g (94-99%) of N,O-di-Boc-L-tyrosine with mp 95-97C, [~]~o +…
Number of citations: 3 link.springer.com
S Bartesaghi, G Peluffo, H Zhang, J Joseph… - Methods in …, 2008 - Elsevier
… This chapter reports on the use of the hydrophobic tyrosine analog N-t-BOC-l-tyrosine tert-butyl ester (BTBE) incorporated to phosphatidyl choline liposomes to study peroxynitrite-…
Number of citations: 16 www.sciencedirect.com
L Wang, W Qu, B Lieberman, K Ploessl… - Bioorganic & medicinal …, 2010 - Elsevier
… FETA 4, the amide analog of FET 1, was prepared from Boc-l-tyrosine 15 in three steps (Scheme 3)—direct alkylation on phenol, coupling reaction with 2,4,6-trimethoxy benzylamide (…
Number of citations: 15 www.sciencedirect.com
NG Fannon - 1986 - search.proquest.com
The three parts of this thesis relate to thepreparation of bouvardin analogs which may be useful indiscovering the mechanism of the antitumor action of thebouvardin group. …
Number of citations: 2 search.proquest.com
M Purushotham, B Paul - ChemistrySelect, 2022 - Wiley Online Library
… In our interest to develop “off the shelf” iodinated tyrosine monomer, we sought to develop synthetic methods from the commercially available Fmoc/Boc-L-tyrosine. We developed a …

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